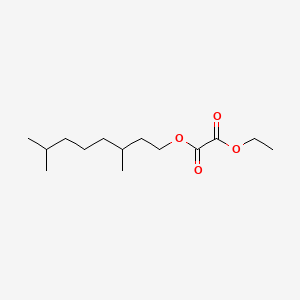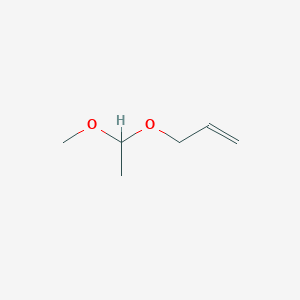
4-Bromo-2,3-dihydroxybenzoic acid
描述
4-Bromo-2,3-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4 and a molecular weight of 233.02 g/mol . It is a derivative of benzoic acid, featuring bromine and hydroxyl groups at the 4th, 2nd, and 3rd positions, respectively. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific and industrial applications .
作用机制
Target of Action
The primary targets of 4-Bromo-2,3-dihydroxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Aromatic-L-amino acid decarboxylase is an enzyme that catalyzes the decarboxylation of aromatic L-amino acids, playing a crucial role in the biosynthesis of neurotransmitters .
Mode of Action
This compound acts as an inhibitor of both HDC and Aromatic-L-amino acid decarboxylase . It binds to these enzymes and prevents them from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of histamine and certain neurotransmitters .
Biochemical Pathways
The inhibition of HDC and Aromatic-L-amino acid decarboxylase by this compound affects the histamine synthesis pathway and the neurotransmitter synthesis pathway , respectively . The downstream effects of this inhibition can include a decrease in histamine-mediated immune responses and alterations in neurotransmission .
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) properties would play a significant role in its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological membranes, and its susceptibility to metabolic enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on HDC and Aromatic-L-amino acid decarboxylase . By inhibiting these enzymes, the compound can potentially modulate histamine-mediated immune responses and neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with its target enzymes . Additionally, the presence of other compounds in the environment can potentially influence the compound’s efficacy through competitive or non-competitive interactions .
生化分析
Biochemical Properties
They can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth .
Cellular Effects
It is known that hydroxybenzoic acids can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
Molecular Mechanism
It is known that hydroxybenzoic acids can interact with various biomolecules .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Metabolic Pathways
It is known that hydroxybenzoic acids can be metabolized by the gut microflora via sulfate conjugation and decarboxylation reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dihydroxybenzoic acid typically involves the bromination of 2,3-dihydroxybenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or water. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the 4th position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
4-Bromo-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include quinones or other oxidized forms.
Reduction: Products include reduced forms of the compound with the bromine or carboxylic acid group removed.
科学研究应用
4-Bromo-2,3-dihydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
2,3-Dihydroxybenzoic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-3,5-dihydroxybenzoic Acid: Has hydroxyl groups at different positions, leading to different chemical properties and reactivity.
3,4-Dihydroxybenzoic Acid: Similar structure but without the bromine atom, affecting its reactivity and applications.
Uniqueness
4-Bromo-2,3-dihydroxybenzoic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
4-bromo-2,3-dihydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,9-10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHSBPLKXWBLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648205 | |
| Record name | 4-Bromo-2,3-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-52-9 | |
| Record name | 4-Bromo-2,3-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-(tert-Butyl)-5-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054498.png)
![2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054499.png)
![2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054500.png)
![2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054501.png)










